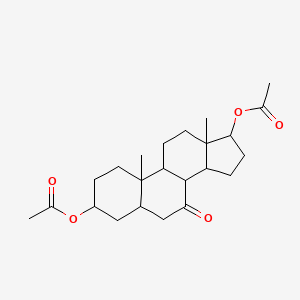

7-Oxoandrostane-3,17-diyl diacetate

説明

7-Oxoandrostane-3,17-diyl diacetate is a steroidal derivative characterized by a diacetate substitution at positions 3 and 17 of the androstane backbone, along with a ketone group at position 7. For instance, diacylated derivatives of steroidal compounds have demonstrated significant growth inhibitory effects on cancer cell lines, highlighting the importance of acetylation patterns in modulating bioactivity .

特性

CAS番号 |

13209-61-5 |

|---|---|

分子式 |

C23H34O5 |

分子量 |

390.5 g/mol |

IUPAC名 |

(17-acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl) acetate |

InChI |

InChI=1S/C23H34O5/c1-13(24)27-16-7-9-22(3)15(11-16)12-19(26)21-17-5-6-20(28-14(2)25)23(17,4)10-8-18(21)22/h15-18,20-21H,5-12H2,1-4H3 |

InChIキー |

ICLVBZVECAGRBZ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)CC2C1)CCC4OC(=O)C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxoandrostane-3,17-diyl diacetate typically involves the acetylation of 7-oxoandrostane-3,17-diol. The reaction is carried out under anhydrous conditions using acetic anhydride as the acetylating agent and pyridine as the catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of 7-Oxoandrostane-3,17-diyl diacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using chromatographic techniques to ensure the completion of the acetylation process .

化学反応の分析

Types of Reactions: 7-Oxoandrostane-3,17-diyl diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 7-oxoandrostane-3,17-dione.

Reduction: Reduction reactions can convert the ketone group at the 7th position to a hydroxyl group, forming 7-hydroxyandrostane-3,17-diyl diacetate.

Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.

Major Products Formed:

Oxidation: 7-Oxoandrostane-3,17-dione.

Reduction: 7-Hydroxyandrostane-3,17-diyl diacetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

7-Oxoandrostane-3,17-diyl diacetate has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of other steroidal compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential effects on cellular processes and its role in steroid metabolism.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent and in hormone replacement therapy.

作用機序

The mechanism of action of 7-Oxoandrostane-3,17-diyl diacetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to steroid receptors, including androgen and estrogen receptors, modulating their activity.

Pathways Involved: It influences various signaling pathways related to steroid hormone action, including the regulation of gene expression and protein synthesis.

類似化合物との比較

(a) 7-Oxoandrostane-3,17-diyl Diacetate vs. (17α)-19-Norpregna-3,5-dien-20-yne-3,17-diyl Diacetate

- Structural Features: The 19-norpregna derivative (C₂₄H₃₀O₄, MW 382.5) lacks the C19 methyl group present in androstane derivatives, introducing a 3,5-diene and a 20-yne group. This confers rigidity and altered steric interactions . 7-Oxoandrostane-3,17-diyl diacetate (inferred formula: ~C₂₃H₃₂O₅, MW ~398.5) retains the androstane backbone with a 7-oxo group, enhancing polarity.

- Applications: The 19-norpregna analog is a synthetic progestin (norethindrone diacetate) used in hormonal contraceptives , whereas 7-oxoandrostane derivatives are explored for anticancer applications due to diacylation-enhanced bioactivity .

(b) 7-Oxoandrostane-3,17-diyl Diacetate vs. (17β)-6-Oxoestra-1,3,5(10)-triene-3,17-diyl Diacetate

- Structural Features: The 6-oxoestra compound (C₂₄H₃₀O₅, MW 398.5) features an aromatic A-ring (1,3,5(10)-triene) and a 6-ketone, increasing planar rigidity and oxidative stability .

- Biological Relevance :

(c) 7-Oxoandrostane-3,17-diyl Diacetate vs. Methandriol Diacetate

- Structural Features: Methandriol diacetate (C₂₄H₃₆O₄, MW 388.5) incorporates a 17-methyl group and a Δ⁵ double bond, increasing hydrophobicity and anabolic activity .

- Applications :

Data Table: Comparative Analysis of Diacetate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。